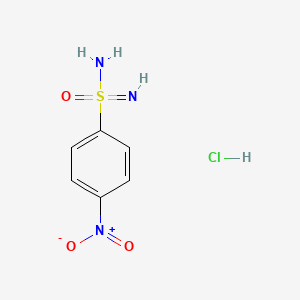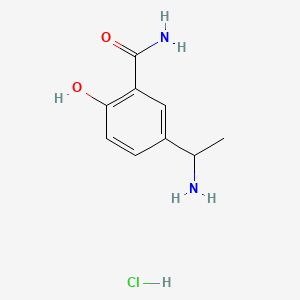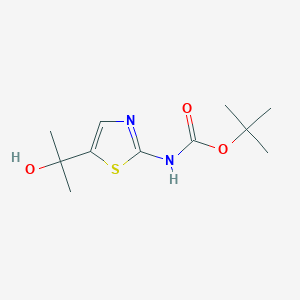
tert-Butyl (5-(2-Hydroxypropan-2-yl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE typically involves the reaction of tert-butyl carbamate with a thiazole derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various functionalized derivatives that are useful in further synthetic applications .
Scientific Research Applications
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound used in similar synthetic applications.
N-Boc-hydroxylamine: Another carbamate derivative with protective group properties.
tert-Butyl-N-methylcarbamate: Used in organic synthesis with similar reactivity.
Uniqueness
TERT-BUTYL N-[5-(2-HYDROXYPROPAN-2-YL)-1,3-THIAZOL-2-YL]CARBAMATE stands out due to its thiazole ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .
Properties
Molecular Formula |
C11H18N2O3S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H18N2O3S/c1-10(2,3)16-9(14)13-8-12-6-7(17-8)11(4,5)15/h6,15H,1-5H3,(H,12,13,14) |
InChI Key |
FDMCLBGISUUTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


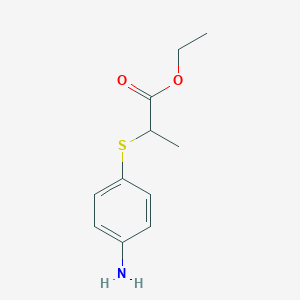
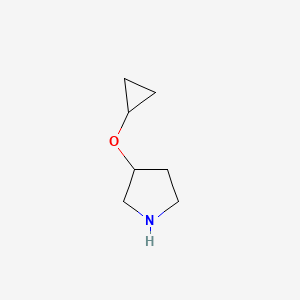
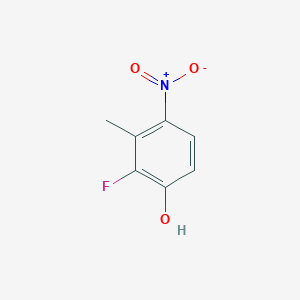
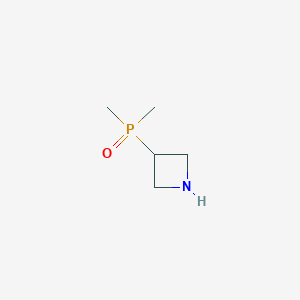
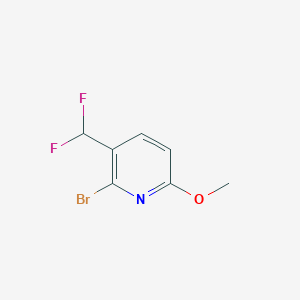

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)

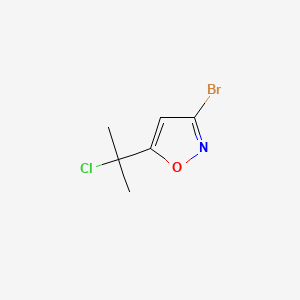
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13576428.png)
![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)
